[(1S,6S,7R)-7-Bicyclo[4.2.0]octanyl]methanesulfonyl chloride
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Overview
Description
[(1S,6S,7R)-7-Bicyclo[4.2.0]octanyl]methanesulfonyl chloride is a chemical compound with the molecular formula C9H15ClO2S and a molecular weight of 222.73. This compound is known for its unique bicyclic structure, which makes it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,6S,7R)-7-Bicyclo[4.2.0]octanyl]methanesulfonyl chloride typically involves the reaction of a bicyclic alcohol with methanesulfonyl chloride in the presence of a base. The reaction conditions often include the use of an inert solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and reactors can help in maintaining consistent reaction conditions and improving the overall yield of the compound.
Chemical Reactions Analysis
Types of Reactions
[(1S,6S,7R)-7-Bicyclo[4.2.0]octanyl]methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the methanesulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the type of nucleophile or reagent used. For example, substitution with an amine would yield a sulfonamide, while substitution with an alcohol would produce a sulfonate ester.
Scientific Research Applications
[(1S,6S,7R)-7-Bicyclo[4.2.0]octanyl]methanesulfonyl chloride has diverse applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in enzyme inhibition studies and as a probe to study biological pathways.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(1S,6S,7R)-7-Bicyclo[4.2.0]octanyl]methanesulfonyl chloride involves its ability to act as an electrophile in chemical reactions. The methanesulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. These derivatives can interact with molecular targets such as enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
[(1S,6S,7R)-7-Bicyclo[4.2.0]octanyl]methanesulfonyl chloride can be compared with other similar compounds such as:
Methanesulfonyl Chloride: A simpler compound with a similar reactive group but lacking the bicyclic structure.
Tosyl Chloride: Another sulfonyl chloride compound with a different aromatic structure.
Trifluoromethanesulfonyl Chloride: A compound with a similar sulfonyl chloride group but with different electronic properties due to the presence of fluorine atoms.
The uniqueness of this compound lies in its bicyclic structure, which imparts specific steric and electronic properties, making it a valuable intermediate in various chemical and biological applications.
Properties
IUPAC Name |
[(1S,6S,7R)-7-bicyclo[4.2.0]octanyl]methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClO2S/c10-13(11,12)6-8-5-7-3-1-2-4-9(7)8/h7-9H,1-6H2/t7-,8-,9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOGSTKBBPNRPAA-CIUDSAMLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CC2CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]2[C@@H](C1)C[C@H]2CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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